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molecular formula C6H7NO2 B1203515 6-(Hydroxymethyl)pyridin-3-ol CAS No. 40222-77-3

6-(Hydroxymethyl)pyridin-3-ol

Cat. No. B1203515
M. Wt: 125.13 g/mol
InChI Key: NESFDGDRYVANBC-UHFFFAOYSA-N
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Patent
US08415480B2

Procedure details

A mixture of 5-hydroxy-2-hydroxymethylpyridine (14 g) and MnO2 (100 g) in isopropylalcohol (600 mL) was stirred under N2 for 20 h. The reaction mixture was filtered and filtrate concentrated under vacuum affording a crude product as a solid (12 g). It was suspended in acetone/acetonitrile (25 mL each) and the solid residue was filtered off. It was washed with cold acetone/acetonitrile 1:1 mixture to give pure 5-hydroxypyridine-2-carboxaldehyde (3 g) as a solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
catalyst
Reaction Step One
Name
acetone acetonitrile
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][OH:9])=[N:6][CH:7]=1>C(O)(C)C.CC(C)=O.C(#N)C.O=[Mn]=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
OC=1C=CC(=NC1)CO
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
100 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
acetone acetonitrile
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C.C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred under N2 for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
affording a crude product as a solid (12 g)
FILTRATION
Type
FILTRATION
Details
the solid residue was filtered off
WASH
Type
WASH
Details
It was washed with cold acetone/acetonitrile 1:1 mixture

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 21.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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